![molecular formula C16H12F6N2OS B2449978 3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone CAS No. 866143-13-7](/img/structure/B2449978.png)

3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

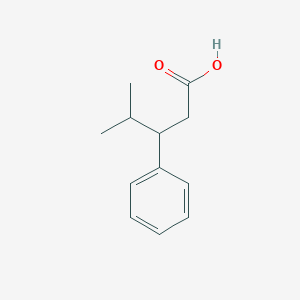

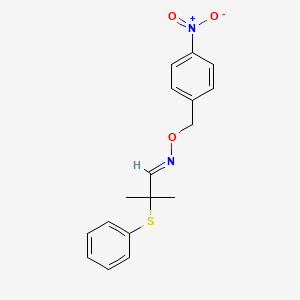

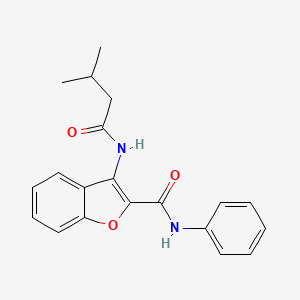

3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a chemical compound with the molecular formula C16H12F6N2OS . It has an average mass of 394.335 Da and a monoisotopic mass of 394.057465 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H12F6N2OS . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals and Medicinal Chemistry

Trifluoromethyl molecules have gained privileged recognition among medicinal and pharmaceutical chemists . The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of the trifluoromethyl group in a molecule can enhance its lipophilicity and metabolic stability, which are desirable properties in drug design .

Agrochemicals

The trifluoromethylation of carbon-centered radical intermediates is a key process in the synthesis of agrochemicals . The trifluoromethyl group can improve the biological activity of agrochemicals, making them more effective at protecting crops .

Materials Science

In materials science, the trifluoromethyl group is often used to modify the properties of materials . For example, it can be used to increase the hydrophobicity of a material, making it more resistant to water .

Radical Chemistry

Trifluoromethyl and allyl groups are often involved in radical chemistry . Sustainable photoredox- and electrochemical processes were employed to facilitate the relatively less explored radical cross electrophile coupling to access trifluoromethyl- and allyl-tertiary alcohols .

Synthesis of Heterocycles

Trifluoromethyl-containing heterocycles are important structures in organic chemistry . They can be synthesized from trifluoroacetimidoyl chlorides (TFAICs) and derivatives .

Bioisostere Synthesis

Both processes can also be applied for the synthesis of amine variant containing trifluoromethyl and allyl moiety which is considered as amide bioisostere . Bioisosteres are compounds that have similar physical or chemical properties and can be used to increase the diversity of chemical libraries for drug discovery .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-prop-2-enyl-6-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N2OS/c1-2-6-24-13(25)8-12(16(20,21)22)23-14(24)26-9-10-4-3-5-11(7-10)15(17,18)19/h2-5,7-8H,1,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBCOVRKFRTUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2449895.png)

![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)